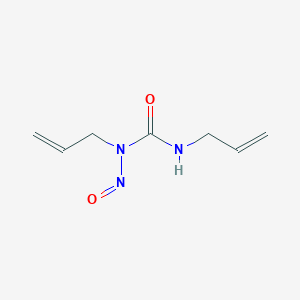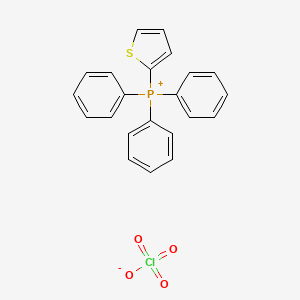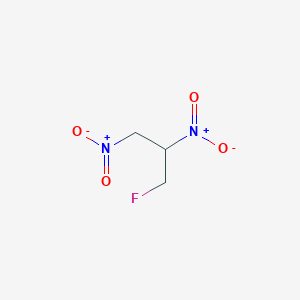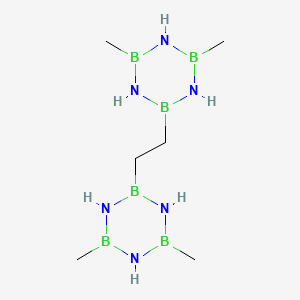
2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) is a complex organic compound characterized by its unique triazatriborinane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) typically involves the reaction of ethane-1,2-diamine with 4,6-dimethyl-1,3,5-triazatriborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazatriborinane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds or organometallic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its anti-cancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activity, which can result in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol)
- 1,2-Bis(2-aminoethoxy)ethane
- 1,2-Bis(2,4,6-tribromophenoxy)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) stands out due to its triazatriborinane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
60607-11-6 |
|---|---|
Formule moléculaire |
C6H22B6N6 |
Poids moléculaire |
243.2 g/mol |
Nom IUPAC |
2-[2-(4,6-dimethyl-1,3,5,2,4,6-triazatriborinan-2-yl)ethyl]-4,6-dimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H22B6N6/c1-7-13-8(2)16-11(15-7)5-6-12-17-9(3)14-10(4)18-12/h13-18H,5-6H2,1-4H3 |
Clé InChI |
HRKIXCZIASQKSG-UHFFFAOYSA-N |
SMILES canonique |
B1(NB(NB(N1)CCB2NB(NB(N2)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


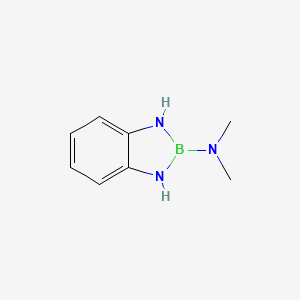
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
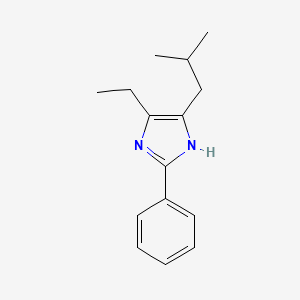
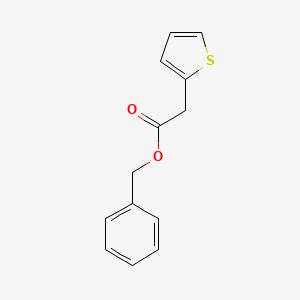
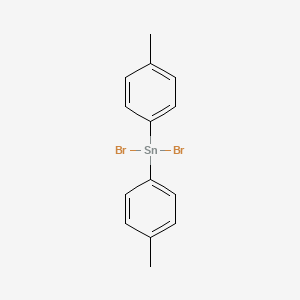
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)



